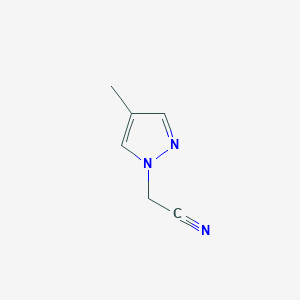

2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-6-4-8-9(5-6)3-2-7/h4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPWERNNRZKVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Precursors for 2 4 Methyl 1h Pyrazol 1 Yl Acetonitrile and Its Derivatives

Established Synthetic Routes to Pyrazole (B372694) Derivatives

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford substituted pyrazoles. These strategies often rely on the formation of the core five-membered ring through the reaction of precursors that provide the necessary carbon and nitrogen atoms.

Cycloaddition Reactions in Pyrazole Ring Formation

One of the most powerful methods for constructing the pyrazole ring is through [3+2] cycloaddition reactions. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile. Nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles used for this purpose. acs.org They can react with various alkynes or alkyne equivalents to regioselectively produce highly substituted pyrazoles. acs.orgnih.gov

For instance, a facile and regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved through the Huisgen [3+2] cycloaddition of nitrile imines with a trisubstituted bromoalkene, which serves as an alkyne synthon. nih.gov The reaction proceeds through a bromopyrazoline intermediate that undergoes spontaneous dehydrobromination to yield the aromatic pyrazole. nih.gov Similarly, vinylsulfonium salts can undergo efficient [3+2] cycloaddition with nitrile imines to provide pyrazole derivatives with high regioselectivity and good yields under mild conditions. organic-chemistry.org

Modern variations of this methodology include copper-catalyzed aerobic oxidative [3+2] cycloadditions of N,N-disubstituted hydrazines with alkynoates and visible-light-mediated cascade reactions involving the Glaser coupling of alkynes with hydrazines. nih.gov These methods offer advantages such as mild reaction conditions and the use of environmentally benign oxidants like air or oxygen. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Key Features | Reference |

|---|---|---|---|

| Nitrile Imines (from Hydrazonoyl Halides) | Trisubstituted Bromoalkene | Regioselective; forms pyrazoline intermediate followed by HBr elimination. | nih.gov |

| Nitrile Imines (from Hydrazonoyl Halides) | Vinylsulfonium Salts | High regioselectivity; mild conditions. | organic-chemistry.org |

| N,N-disubstituted Hydrazines | Alkynoates | Copper-catalyzed; aerobic oxidation. | nih.gov |

| Sulfoximine Diazo Compounds | Alkynes | Novel synthesis of pyrazolesulfoximines. | nih.gov |

Condensation and Cyclization Protocols

The most classic and widely used method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, often referred to as the Knorr pyrazole synthesis. beilstein-journals.org This method's versatility allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine components. The reaction proceeds via the formation of a hydrazone or enehydrazine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com

Multicomponent reactions (MCRs) have expanded upon this classic method by generating the 1,3-dicarbonyl compound in situ. beilstein-journals.org For example, enaminones, formed from the condensation of 1,3-dicarbonyls and DMF-dimethylacetal (DMFDMA), can react with hydrazines in a one-pot process to furnish 1,4,5-substituted pyrazoles. beilstein-journals.orgnih.gov

Another important protocol involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. beilstein-journals.orgnih.gov While this reaction often yields pyrazoline intermediates, subsequent oxidation or elimination of a leaving group can lead to the formation of the corresponding pyrazole. nih.govmdpi.com For instance, α,β-unsaturated ketones bearing a leaving group can react with hydrazine derivatives to form pyrazolines, which then aromatize by eliminating the leaving group. mdpi.com

Table 2: Key Condensation and Cyclization Protocols for Pyrazole Synthesis

| Key Precursors | Reaction Name/Type | Description | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl compounds + Hydrazines | Knorr Pyrazole Synthesis | Classic cyclocondensation forming the pyrazole ring. | beilstein-journals.org |

| α,β-Unsaturated Carbonyls + Hydrazines | Cyclocondensation/Oxidation | Forms pyrazoline intermediate, followed by aromatization. | nih.govmdpi.com |

| 1,3-Dicarbonyls + DMFDMA + Hydrazines | One-Pot Condensation/Cyclization | In situ formation of enaminone intermediate. | beilstein-journals.orgnih.gov |

| Hydrazones of β-ketoesters + Vilsmeier Reagent | Vilsmeier-Haack Reaction | Forms pyrazole-4-carboxaldehydes. | hilarispublisher.com |

Acceptorless Dehydrogenative Coupling Reactions for Pyrazole Synthesis

A greener and more atom-economical approach to pyrazole synthesis involves acceptorless dehydrogenative coupling (ADC) reactions. acs.org These methods avoid the use of stoichiometric oxidants, producing only water and hydrogen gas as byproducts. organic-chemistry.org Typically, these reactions are catalyzed by transition metal complexes, such as those based on ruthenium or manganese. acs.orgresearchgate.net

In a notable example, multi-substituted pyrazoles can be synthesized through the ADC reaction of 1,3-diols with hydrazines, catalyzed by a well-defined manganese(I)-pincer complex. researchgate.net This methodology can produce both symmetrically and unsymmetrically substituted pyrazoles. researchgate.net Similarly, ruthenium catalysts, such as Ru3(CO)12 combined with specific ligands, have been effectively used for the divergent synthesis of pyrazoles and 2-pyrazolines from 1,3-diols and arylhydrazines. organic-chemistry.orgacs.org The selectivity between the pyrazole and pyrazoline products can often be controlled by the choice of catalyst system and reaction conditions. acs.org This strategy represents a significant advancement in C–N bond construction and the synthesis of heterocyclic compounds from readily available and inexpensive starting materials like alcohols. acs.orgacs.org

Utilization of Acetonitrile (B52724) as a Key Synthon

Acetonitrile is an ideal and readily available source of the cyanomethyl functional group. encyclopedia.pub Its utility in organic synthesis is broad, serving as a building block for introducing nitrile groups and as a nitrogen source in the formation of heterocycles.

Cyanomethylation Strategies in Organic Synthesis

Cyanomethylation is a valuable transformation in organic synthesis, as the introduced cyano group can be easily converted into other functional groups like carboxylic acids, amides, and amines. encyclopedia.pubrsc.org Direct cyanomethylation often involves the activation of the C-H bond in acetonitrile to generate a cyanomethyl radical or anion, which then reacts with a suitable substrate.

Transition metal catalysis is widely employed for these reactions. Palladium-catalyzed cross-dehydrogenative coupling has been used for the direct cyanomethylation of unactivated sp3 C–H bonds in aliphatic amides, using acetonitrile as the cyanomethyl source. rsc.org Copper and iron catalysts have also been utilized for the cyanomethylation of imines and other compounds. encyclopedia.pub

In addition to metal-catalyzed methods, metal-free approaches have emerged as a powerful tool. encyclopedia.pub These protocols often use an oxidant, such as tert-butyl peroxybenzoate (TBPB), to generate the cyanomethyl radical from acetonitrile. encyclopedia.pub This radical can then add to various substrates, including coumarins and alkynes, to afford cyanomethylated products. encyclopedia.pub The introduction of a cyanomethylene group can also be achieved through a two-step protocol involving the palladium-mediated cross-coupling of a metalated aromatic with an isoxazole (B147169) unit, followed by thermal or microwave-assisted release of the cyanomethylene function. nih.gov

Acetonitrile as a Nitrogen Source in Heterocycle Formation

Beyond its role as a cyanomethylating agent, acetonitrile can also serve as a nitrogen source in the synthesis of nitrogen-containing heterocycles. researchgate.netrsc.orgmdpi.com Nitrogen heterocycles are fundamental scaffolds in a vast number of pharmaceuticals and biologically active compounds. rsc.orgnih.gov The ability to incorporate a nitrogen atom from a simple and abundant source like acetonitrile is highly advantageous.

While less common than its use for cyanomethylation, synthetic strategies have been developed where the nitrogen atom of the nitrile group is incorporated into a newly formed heterocyclic ring. These transformations often require specific catalytic systems or reaction conditions to facilitate the cleavage of the strong carbon-nitrogen triple bond and subsequent cyclization. For example, in the synthesis of certain nitrogen heterocycles, acetonitrile can act as both a solvent and a reactant, contributing its nitrogen atom to the final ring structure under specific reaction conditions. The synthesis of methylphenidate, for instance, involves the reaction of phenylacetonitrile (B145931) with 2-chloropyridine, where the nitrile group is later hydrolyzed, but it showcases the integration of nitrile-containing precursors in building complex nitrogen heterocycles. rsc.orgnih.gov

Electrochemical Synthesis Approaches Involving Acetonitrile

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis. Acetonitrile often serves not only as a solvent but also as a reactant in these processes. While a direct electrochemical synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetonitrile has not been extensively detailed in the literature, related electrochemical transformations provide a basis for potential synthetic routes.

One relevant approach is the electrochemical [3+2] dipolar cycloaddition for the synthesis of pyrazolines and pyrazoles. This method involves the direct synthesis from easily accessible hydrazones and dipolarophiles and can be performed on a large scale. researchgate.netnih.gov For instance, the electrochemical oxidation of hydrazones can generate nitrile imines, which then undergo cycloaddition with suitable dipolarophiles. While this method primarily focuses on the formation of the pyrazole ring, it represents a foundational electrochemical technique in pyrazole synthesis.

Furthermore, electrochemical multicomponent reactions (e-MCR) have been developed for the synthesis of nitrogen-containing heterocycles. For example, an e-MCR has been utilized for the C–H tetrazolation of alkyl arenes using acetonitrile and azidotrimethylsilane. nih.gov This highlights the potential of electrochemistry to activate acetonitrile for its incorporation into heterocyclic structures. Although not a direct synthesis of the target molecule, this demonstrates the feasibility of using acetonitrile as a building block in electrochemical heterocyclic synthesis.

Future research could explore the direct electrochemical N-alkylation of 4-methylpyrazole (B1673528) with an acetonitrile-derived radical or cation, generated anodically. The selectivity and efficiency of such a process would depend on controlling the electrode potential and reaction conditions.

Targeted Synthesis of this compound Analogues

The targeted synthesis of this compound and its analogues relies on established methods for forming the pyrazole-acetonitrile bond, regioselective functionalization of the pyrazole ring, and innovative techniques like C-F activation.

Construction of Pyrazole-Acetonitrile Linkages

The most direct and common method for constructing the N-CH₂CN bond in pyrazole derivatives is the N-alkylation of a pre-formed pyrazole ring with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the haloacetonitrile.

The regioselectivity of the N-alkylation of unsymmetrical pyrazoles, such as 4-methylpyrazole, is a critical aspect. Generally, the alkylation can occur at either of the two nitrogen atoms. The outcome is influenced by factors such as the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, the solvent, and the presence of a base. researchgate.netmdpi.comsemanticscholar.org For 4-methylpyrazole, the electronic and steric effects of the methyl group are relatively small, which can lead to a mixture of N1 and N2 isomers. However, specific reaction conditions can be optimized to favor the desired N1-alkylation. A catalyst-free Michael reaction has been reported for the highly regioselective N1-alkylation of various pyrazoles, achieving excellent yields and selectivity. acs.org

Table 1: General Conditions for N-Alkylation of Pyrazoles

| Reagent | Base | Solvent | Temperature | Yield | Reference |

| Chloroacetonitrile | K₂CO₃ | DMF | Room Temp. - 60°C | Good | mdpi.com |

| Bromoacetonitrile | NaH | THF | 0°C - Room Temp. | Good to Excellent | General Method |

| Trichloroacetimidates | Brønsted Acid | 1,2-DCE | Reflux | Good | researchgate.netmdpi.comsemanticscholar.org |

Regioselective Functionalization of Pyrazole Rings

Achieving the desired 1,4-substitution pattern on the pyrazole ring requires careful regioselective synthesis strategies. One of the most versatile methods for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. thieme-connect.com To obtain a 4-methylpyrazole, a 1,3-dicarbonyl precursor with a methyl group at the 2-position can be used.

For instance, the reaction of 2-methyl-1,3-dicarbonyl compounds with hydrazine hydrate (B1144303) would lead to the formation of 4-methyl-1H-pyrazole. mdpi.com Once the 4-methylpyrazole is obtained, the regioselective introduction of the acetonitrile group at the N1 position can be achieved through the N-alkylation methods described in the previous section.

Alternative approaches involve 1,3-dipolar cycloaddition reactions. For example, the reaction of tosylhydrazones with nitroalkenes can provide a regioselective route to 3,4-diaryl-1H-pyrazoles. rsc.org While not directly applicable to the synthesis of this compound, this methodology demonstrates the power of cycloaddition reactions in controlling the substitution pattern of the pyrazole ring.

Incorporation of 4-Methylpyrazole Moiety via C-F Activation

Carbon-fluorine (C-F) bond activation has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. While not a standard method for the direct synthesis of this compound, it offers potential for creating complex molecules containing the 4-methylpyrazole moiety.

For example, a C-F activation strategy has been utilized to synthesize novel tris(pyrazolyl)methane ligands. This involved the reaction of a trifluoromethyl-substituted aniline (B41778) with 4-methylpyrazole in the presence of a base, demonstrating that the C-F bond can be cleaved to form a new C-N bond with the pyrazole nitrogen.

This approach could potentially be adapted to synthesize precursors for this compound, for instance, by reacting a fluorinated precursor containing an acetonitrile or a protected acetonitrile group with 4-methylpyrazole.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrazole synthesis, several eco-friendly methods have been developed.

One-pot, solvent-free reactions are a cornerstone of green synthesis. For example, the synthesis of pyrazole derivatives has been achieved by reacting pyrazolone (B3327878) derivatives with carbon disulfide and alkyl bromoacetates in the absence of a solvent. tandfonline.com Another approach involves the synthesis of pyrano[2,3-c]pyrazoles by mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile (B47326) without a solvent. rsc.org

The use of water as a solvent is another key aspect of green chemistry. A highly efficient method for the synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles has been developed using "on water" conditions, which avoids the use of toxic hydrazine and simplifies product purification. rsc.org

Microwave-assisted synthesis and the use of deep eutectic solvents are also emerging as green alternatives. For instance, the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives has been reported using a K₂CO₃/glycerol deep eutectic solvent, offering high efficiency and short reaction times.

Applying these principles to the synthesis of this compound could involve a one-pot reaction starting from a suitable 1,3-dicarbonyl precursor and hydrazine, followed by N-alkylation with a haloacetonitrile under solvent-free or aqueous conditions, potentially with microwave or ultrasonic assistance to enhance reaction rates and yields.

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Method | Key Features | Reference |

| Solvent-Free Synthesis | Reduced waste, simplified workup | tandfonline.comrsc.org |

| "On Water" Synthesis | Use of a non-toxic, readily available solvent | rsc.org |

| Deep Eutectic Solvents | Biodegradable and low-cost reaction media | Not directly available |

| Microwave-Assisted Synthesis | Faster reaction times, often higher yields | General Green Method |

Chemical Reactivity and Transformational Pathways of 2 4 Methyl 1h Pyrazol 1 Yl Acetonitrile

Reactivity of the Pyrazole (B372694) Nucleus

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is characterized by a π-electron excess, which generally makes it reactive towards electrophiles. mdpi.com The presence of the 4-methyl group and the N1-acetonitrile substituent in 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile modifies the electron distribution and steric environment of the ring, thereby influencing its reactivity compared to unsubstituted pyrazole.

Aromatic Substitution Reactions (Halogenation, Nitration, Sulfonation)

Electrophilic aromatic substitution is a characteristic reaction of the pyrazole ring, which is sufficiently activated to react with various electrophiles. globalresearchonline.netijnrd.org In unsubstituted pyrazoles, these reactions occur with high regioselectivity at the C4 position, which possesses the highest electron density. mdpi.comresearchgate.net

For this compound, the C4 position is occupied by a methyl group. This has significant implications for further substitution reactions. The methyl group is an activating group and would typically direct incoming electrophiles. However, the inherent electronic preference of the pyrazole ring for C4 substitution is very strong. Research on other 4-substituted pyrazoles indicates that electrophilic attack can still be directed to the C4 position, leading to ipso-substitution where the existing substituent is replaced, particularly under forcing conditions. rsc.org Alternatively, substitution may occur at the less favored C3 or C5 positions.

Halogenation: Pyrazoles are readily halogenated. globalresearchonline.net Common reagents include N-halosuccinimides (NCS, NBS, NIS), which provide a source of electrophilic halogens under mild conditions, often yielding 4-halopyrazoles in excellent yields. researchgate.net Direct halogenation with chlorine or bromine is also effective. researchgate.net In the case of this compound, reaction with these reagents would likely target the C3 or C5 positions, or potentially lead to ipso-halogenation at C4.

Nitration: The nitration of pyrazoles is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comchemguide.co.uk This generates the highly electrophilic nitronium ion (NO₂⁺), which attacks the pyrazole ring. masterorganicchemistry.com Studies on substituted pyrazoles have shown that even with an existing group at C4, a nitro group can be introduced into that position. rsc.org The reaction conditions can be tuned to control the degree of nitration.

Sulfonation: Treatment with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) leads to the sulfonation of the pyrazole ring, typically at the C4 position, to yield a pyrazole-4-sulfonic acid. globalresearchonline.netmasterorganicchemistry.com The active electrophile is believed to be protonated SO₃. masterorganicchemistry.com

Table 1: Representative Conditions for Electrophilic Aromatic Substitution on Pyrazole Derivatives

| Reaction | Reagent(s) | Typical Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | CCl₄ or H₂O, room temp. | 4-Bromopyrazole | researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | CCl₄ or H₂O, room temp. | 4-Chloropyrazole | researchgate.net |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 100 °C | 4-Nitropyrazole | globalresearchonline.netrsc.org |

| Sulfonation | Fuming H₂SO₄ (Oleum) | Heating | Pyrazole-4-sulfonic acid | globalresearchonline.netmasterorganicchemistry.com |

Nucleophilic and Electrophilic Transformations

The pyrazole ring exhibits a dual chemical nature, with specific positions susceptible to either nucleophilic or electrophilic attack. mdpi.com

Nucleophilic Positions: The C4 carbon and the two nitrogen atoms (N1 and N2) are considered nucleophilic centers. The pyridine-like nitrogen (N2) is basic and is the typical site of protonation and reaction with electrophiles like alkyl halides or acylating agents. ijnrd.orgnih.gov

Electrophilic Positions: The C3 and C5 carbons are electron-deficient due to the influence of the adjacent nitrogen atoms. Consequently, these positions are susceptible to attack by nucleophiles. mdpi.com This reactivity is enhanced by the presence of electron-withdrawing groups on the ring.

Resistance to Oxidizing and Reducing Agents

A key characteristic of the pyrazole ring is its high degree of aromaticity, which imparts significant stability. As a result, the nucleus is generally resistant to both oxidation and reduction reactions under typical conditions. globalresearchonline.netijnrd.org While strong oxidizing agents may attack and cleave the ring under harsh conditions, they more commonly oxidize alkyl side chains. globalresearchonline.net Similarly, the pyrazole ring resists reduction by agents like sodium in ethanol (B145695). globalresearchonline.net However, catalytic hydrogenation can successfully reduce the aromatic system, first to a pyrazoline and subsequently to a pyrazolidine. globalresearchonline.netijnrd.org

Reactivity of the Acetonitrile (B52724) Functional Group

The acetonitrile group (-CH₂CN) attached to the N1 position of the pyrazole ring is a versatile functional group with its own distinct reactivity pathways, involving both the methylene (B1212753) protons and the cyano group itself.

Cyanide Reactivity and Nucleophilic Character

The acetonitrile moiety displays dual reactivity. The methylene (α-carbon) protons are weakly acidic and can be removed by a strong base to generate a carbanion. This carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. Concurrently, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

Deprotonation of the α-carbon creates the cyanomethyl anion, ⁻CH(CN)-R. This nucleophile readily reacts with a range of electrophiles, including:

Aldehydes and Ketones: To form β-hydroxynitriles.

Esters: To yield β-ketonitriles.

Alkyl Halides: To achieve α-alkylation.

Table 2: Reactions of Acetonitrile-Derived Carbanions with Electrophiles

| Electrophile | Base | Product Type |

|---|---|---|

| Aldehyde (R'-CHO) | NaH, n-BuLi, LDA | β-Hydroxynitrile |

| Ketone (R'₂C=O) | NaH, n-BuLi, LDA | β-Hydroxynitrile |

| Ester (R'-COOR") | NaH, LiHMDS | β-Ketonitrile |

| Alkyl Halide (R'-X) | NaH, LDA | α-Alkylated Nitrile |

The nitrile group itself can undergo nucleophilic addition across the carbon-nitrogen triple bond. For example, Grignard reagents can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone.

Formation of Radical Intermediates

The acetonitrile group can be a precursor to radical species under specific reaction conditions. The cleavage of a C(sp³)–H bond on the methylene carbon can generate a cyanomethyl radical (•CH₂CN). This process is often initiated by photoredox catalysis or metal-mediated reactions. The resulting radical intermediate can then participate in various transformations, such as addition to alkenes or arylation reactions. This radical-based functionalization allows for the formation of new carbon-carbon bonds under mild conditions.

Derivatization through Horner-Wadsworth-Emmons Conditions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from carbonyl compounds. wikipedia.orgconicet.gov.arorganic-chemistry.org The reaction employs a phosphonate (B1237965) carbanion, which is stabilized by an adjacent electron-withdrawing group (EWG), to react with an aldehyde or ketone. wikipedia.orgslideshare.net The nitrile group in this compound can function as a sufficient EWG to stabilize the adjacent carbanion, making this compound a potential substrate for HWE-type reactions.

The general mechanism begins with the deprotonation of the carbon alpha to the phosphonate and the EWG, forming a stabilized carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to a carbonyl compound, leading to an intermediate which subsequently eliminates a dialkylphosphate salt to yield an alkene. organic-chemistry.org A key advantage of the HWE reaction is its propensity to form the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org

For this compound to be utilized in an HWE reaction, it would first need to be converted into the corresponding phosphonate ester. This can be achieved via the Arbuzov reaction, where the corresponding halide, 2-halo-2-(4-methyl-1H-pyrazol-1-yl)acetonitrile, would be treated with a trialkyl phosphite. Alternatively, direct deprotonation of the methylene group in this compound with a strong base could generate a nucleophile for reactions, though the classical HWE protocol involves a phosphonate-stabilized carbanion.

The reaction of a phosphonate-derivatized pyrazolylacetonitrile with various aldehydes would yield α,β-unsaturated pyrazolyl nitriles. The stereochemical outcome of the reaction can be influenced by the nature of the reactants, the base employed, and the reaction conditions. conicet.gov.ar

Table 1: Representative Examples of Horner-Wadsworth-Emmons Reactions

| Phosphonate Reactant | Carbonyl Compound | Base/Conditions | Product | Selectivity (E:Z) |

|---|---|---|---|---|

| Triethyl phosphonoacetate | Benzaldehyde | NaH, THF | Ethyl cinnamate | >95:5 |

| Diethyl (cyanomethyl)phosphonate | Cyclohexanone | NaH, DME | Cyclohexylideneacetonitrile | N/A |

Note: This table presents general examples of the HWE reaction to illustrate its scope and stereoselectivity. Specific applications starting directly from this compound are proposed based on these established principles.

Coupling Reactions and Complex Formation

The pyrazole moiety is a versatile participant in a range of coupling reactions and serves as an effective ligand in coordination chemistry.

Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The pyrazole ring in this compound is amenable to such transformations, particularly through C-H activation. rsc.org Palladium-catalyzed reactions are especially prevalent for the functionalization of heterocyclic compounds. researchgate.net

Direct C-H arylation, alkenylation, or alkynylation at the C3 and C5 positions of the pyrazole ring can be envisioned using catalysts like palladium acetate. These reactions typically require a directing group, though in some cases, direct C-H functionalization of pyrazoles can occur without one. For instance, the Suzuki-Miyaura coupling of a halogenated derivative of this compound (e.g., a bromo- or iodo-substituted pyrazole) with boronic acids would be a feasible route to introduce aryl or heteroaryl substituents. nih.gov Similarly, Heck coupling reactions could introduce alkenyl groups. masterorganicchemistry.com

The general catalytic cycle for these reactions involves oxidative addition of the catalyst to the halide, transmetalation with the coupling partner (e.g., a boronic acid in Suzuki coupling), and reductive elimination to yield the product and regenerate the catalyst. nih.govmasterorganicchemistry.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Heterocycles

| Heterocycle Substrate | Coupling Partner | Catalyst/Ligand | Reaction Type | Product |

|---|---|---|---|---|

| 3-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Suzuki-Miyaura | 3-Phenylpyrazole |

| 5-Iodoindole | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Heck | 5-Styrylindole |

Note: This table provides examples of common cross-coupling reactions on pyrazole and related heterocycles. The reactivity of this compound is inferred from these precedents.

Metal-Free Oxidative C-C Bond Coupling

In recent years, metal-free oxidative C-C bond coupling reactions, often termed cross-dehydrogenative coupling (CDC), have emerged as an environmentally benign alternative to traditional metal-catalyzed methods. researchgate.netnih.gov These reactions involve the direct coupling of two C-H bonds under oxidative conditions. nih.gov

The methylene C(sp³)-H bonds in this compound, activated by both the pyrazole ring and the nitrile group, are potential sites for such oxidative coupling. The reaction could proceed via the formation of a radical or a carbanion at the methylene position, which would then attack a suitable coupling partner, such as an arene or another nucleophile. nih.gov Oxidants like peroxides (e.g., DTBP), persulfates, or iodine are commonly used to facilitate these transformations. dntb.gov.ua For instance, a hypothetical reaction could involve the coupling of this compound with an electron-rich arene in the presence of an oxidant to form an α-aryl-α-pyrazolylacetonitrile derivative.

Ligand Formation and Coordination Chemistry

The pyrazole ring is a well-established ligand in coordination chemistry, capable of binding to metal ions in several ways. researchgate.net The nitrogen atoms of the pyrazole ring can act as donors. Typically, the N2 "pyridine-like" nitrogen atom is the primary coordination site. uninsubria.it In its deprotonated (pyrazolate) form, the ligand can act as a bridging ligand between two metal centers. uninsubria.it

This compound can act as a neutral monodentate ligand through its N2 atom. It also has the potential to be a bidentate ligand, coordinating through both the N2 atom of the pyrazole ring and the nitrogen atom of the acetonitrile group, forming a stable five-membered chelate ring. The formation of mononuclear or polynuclear complexes would depend on the metal ion, the counter-ion, the solvent, and the reaction stoichiometry. researchgate.netresearchgate.net A variety of transition metal complexes with pyrazole-based ligands have been synthesized and characterized, showcasing diverse geometries such as tetrahedral, square planar, and octahedral. researchgate.netresearchgate.net

Table 3: Coordination Modes of Pyrazole-Based Ligands

| Ligand Type | Coordination Mode | Metal Center Example | Resulting Complex Type |

|---|---|---|---|

| Neutral Pyrazole | Monodentate (via N2) | Co(II) | [Co(Hpz)₆]²⁺ |

| Pyrazolate Anion | Exo-bidentate (bridging) | Cu(I) | [Cu(pz)]n polymer |

| Scorpionate Ligand | Tridentate (facial) | Mo(0) | Mo(CO)₃(Tp)⁻ |

Note: This table illustrates the known coordination behaviors of pyrazole ligands. The behavior of this compound as a ligand is predicted based on these established principles.

Derivatization through Urea (B33335) Linkages

Pyrazolyl-ureas are a class of compounds with significant interest in medicinal chemistry. nih.govresearchgate.net The synthesis of a urea derivative from this compound would likely involve a two-step process. First, the nitrile group would be reduced to a primary amine, yielding 2-(4-methyl-1H-pyrazol-1-yl)ethanamine. This reduction can be accomplished using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

The resulting amine, 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, can then be converted into a urea. A common method for this transformation is the reaction of the amine with an isocyanate. nih.gov Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by treatment with ammonia (B1221849) or another amine can also yield the desired urea. One study has shown the synthesis of 5-pyrazolyl-ureas starting from a 5-amino-1H-pyrazole-4-carbonitrile, indicating the feasibility of using nitrile-containing pyrazoles as precursors for ureas. nih.gov

This synthetic route allows for the introduction of a wide variety of substituents on the urea nitrogen atoms, depending on the choice of isocyanate or amine used in the final step, leading to a diverse library of pyrazolyl-ethyl-urea derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. For 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile, both ¹H and ¹³C NMR, alongside advanced 2D techniques, are indispensable for a complete structural assignment.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of these signals are dictated by the electronic environment and the proximity of neighboring protons.

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyrazole (B372694) ring, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the protons of the methyl group. The protons on the pyrazole ring, H-3 and H-5, typically appear as distinct singlets in the aromatic region of the spectrum, a characteristic feature for pyrazoles substituted at the 1 and 4 positions. The methylene protons adjacent to the nitrile group and the pyrazole ring will also present as a singlet, shifted downfield due to the electron-withdrawing nature of the nitrile and the aromatic ring. The methyl group protons at the C-4 position will also give rise to a singlet in the upfield region of the spectrum.

A representative, though not experimentally verified, compilation of expected ¹H NMR data is presented below. Actual experimental values may vary based on the solvent and spectrometer frequency used.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (pyrazole ring) | 7.5 - 7.7 | Singlet | N/A |

| H-5 (pyrazole ring) | 7.3 - 7.5 | Singlet | N/A |

| -CH₂- (acetonitrile) | 5.0 - 5.2 | Singlet | N/A |

| -CH₃ (methyl) | 2.0 - 2.2 | Singlet | N/A |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the three carbon atoms of the pyrazole ring, the carbon of the methyl group, the methylene carbon, and the nitrile carbon. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) will appear in the aromatic region. The C-4 carbon, being substituted with a methyl group, will have a characteristic shift. The nitrile carbon (-C≡N) will be observed in a distinct region of the spectrum, typically downfield. The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) will appear in the upfield aliphatic region.

Below is a table of predicted ¹³C NMR chemical shifts. These are estimated values and actual experimental data are required for definitive assignment.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole ring) | 138 - 142 |

| C-4 (pyrazole ring) | 115 - 120 |

| C-5 (pyrazole ring) | 128 - 132 |

| -CH₃ (methyl) | 9 - 12 |

| -CH₂- (acetonitrile) | 35 - 40 |

| -C≡N (nitrile) | 116 - 118 |

Advanced 2D NMR Techniques for Connectivity Mapping

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its bonds.

Key expected absorptions include the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic methyl and methylene groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the pyrazole ring would give rise to absorptions in the 1600-1450 cm⁻¹ region. Finally, C-H bending vibrations for the methyl and methylene groups would be present in the 1470-1350 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (aromatic) | 3100 - 3000 | Medium |

| C-H stretching (aliphatic) | 3000 - 2850 | Medium |

| C≡N stretching (nitrile) | 2260 - 2240 | Medium, Sharp |

| C=C, C=N stretching (pyrazole ring) | 1600 - 1450 | Medium to Strong |

| C-H bending (aliphatic) | 1470 - 1350 | Variable |

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass can be calculated from its molecular formula, C₆H₇N₃. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds very closely to this calculated value, thereby confirming the elemental composition of the molecule with a high degree of confidence. The calculated exact mass for the protonated molecule [C₆H₇N₃ + H]⁺ is approximately 122.0718. An experimental HRMS measurement would aim to match this value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by ionizing the analyte in solution and then separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound (C₆H₇N₃), with a monoisotopic mass of approximately 121.06 Da, ESI-MS analysis in positive ion mode is expected to prominently feature the protonated molecule, [M+H]⁺.

This primary ion would be observed at an m/z value corresponding to the addition of a proton to the molecular mass. The nitrogen atoms in the pyrazole ring and the nitrile group are basic sites that can be readily protonated under typical ESI conditions.

Table 1: Predicted ESI-MS Data for this compound

| Molecular Formula | Monoisotopic Mass (Da) | Adduct | Predicted m/z |

|---|---|---|---|

| C₆H₇N₃ | 121.0640 | [M+H]⁺ | 122.0713 |

| C₆H₇N₃ | 121.0640 | [M+Na]⁺ | 144.0532 |

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In MS/MS experiments, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). While specific fragmentation data for this compound is not extensively published, studies on related N-pyrazolylmethyl compounds suggest that characteristic fragmentation pathways would involve the cleavage of bonds within the pyrazole ring and the acetonitrile substituent. nih.gov A dominant fragment ion resulting from the stable pyrazole ring structure is often observed. nih.govresearchgate.net This allows for structural confirmation and differentiation from isomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While the specific crystal structure of this compound has not been detailed in publicly available literature, analysis of closely related pyrazole derivatives provides insight into its expected solid-state conformation. researchgate.netresearchgate.netmdpi.com Studies on similar 1-substituted pyrazoles show that the five-membered pyrazole ring is typically planar. mdpi.com The acetonitrile group attached to the N1 position would have specific bond lengths and angles relative to this plane. Intermolecular interactions, such as hydrogen bonding or π-π stacking, would dictate the crystal packing arrangement.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related pyrazole derivative, 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, are presented below as an example. mdpi.com

Table 2: Example Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.243 |

| Volume (ų) | 2022.17 |

| Z (molecules/unit cell) | 8 |

| Calculated Density (mg/m³) | 1.519 |

Data corresponds to 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, presented for illustrative purposes. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The primary chromophore in this compound is the pyrazole ring. Heteroaromatic systems like pyrazole typically exhibit characteristic absorption bands in the UV region.

Based on studies of similar pyridyl-pyrazole compounds, which show absorption maxima around 250-280 nm, it is anticipated that the UV-Vis spectrum of this compound in a solvent like acetonitrile or ethanol (B145695) would display a principal absorption band (λmax) in this range, corresponding to π→π* electronic transitions within the pyrazole ring. semanticscholar.orgresearchgate.net The position and intensity of this band can be influenced by the solvent polarity.

Table 3: Expected Spectroscopic Properties for this compound

| Technique | Expected Observation | Significance |

|---|---|---|

| UV-Vis Spectroscopy | Absorption maximum (λmax) in the UV region (approx. 250-280 nm) | Corresponds to π→π* transitions of the pyrazole chromophore. |

| Fluorescence Spectroscopy | Potential emission in the UV or visible range upon excitation | Indicates potential as a fluorophore, useful in materials science and bioimaging. researchgate.netnih.gov |

Fluorescence spectroscopy complements UV-Vis by measuring the light emitted from a compound after it absorbs light. Many pyrazole and pyrazoline derivatives are known to be highly fluorescent, a property that makes them valuable in applications such as bioimaging and chemical sensors. nih.govresearchgate.net Fluorescence studies on this compound would involve measuring its emission spectrum, fluorescence quantum yield, and lifetime. These photophysical properties would characterize its potential as a functional fluorescent material.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method serves to verify the empirical and molecular formula of a newly synthesized compound, providing a crucial measure of its purity and confirming its identity.

For this compound, the molecular formula is C₆H₇N₃. The theoretical elemental composition can be calculated from its atomic constituents and molecular weight (121.14 g/mol ). An experimental analysis of a pure sample is expected to yield results that are in close agreement (typically within ±0.4%) with these calculated values. This confirmation is a standard requirement for the characterization of a new chemical entity. mdpi.commdpi.com

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % | Found % |

|---|---|---|---|

| Carbon | C | 59.49 | Expected: 59.49 ± 0.4 |

| Hydrogen | H | 5.82 | Expected: 5.82 ± 0.4 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Acetonitrile |

Computational Chemistry and Theoretical Modeling of 2 4 Methyl 1h Pyrazol 1 Yl Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyrazole (B372694) derivatives to predict a variety of properties with high accuracy. mdpi.comnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile, DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311G(d,p), would be employed to find its lowest energy conformation. asrjetsjournal.orgscielo.org.mx This process calculates bond lengths, bond angles, and dihedral angles that define the molecular structure. scielo.org.mx

Conformational analysis involves exploring different spatial arrangements (conformers) of the molecule, particularly rotation around single bonds, such as the C-C bond connecting the pyrazole ring to the acetonitrile (B52724) group. By calculating the energy of each conformer, a potential energy surface can be mapped to identify the global minimum (the most stable conformer) and other local minima. scielo.org.mx For related pyrazole structures, DFT calculations have successfully predicted geometries that are in good agreement with experimental data from X-ray crystallography. nih.govuomphysics.net

Table 1: Representative Predicted Structural Parameters for this compound Based on DFT Calculations Note: These are typical values expected from a DFT/B3LYP calculation and are for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C≡N (nitrile) | ~1.15 Å |

| C-C (pyrazole-acetonitrile) | ~1.52 Å | |

| N-N (pyrazole ring) | ~1.35 Å | |

| C=N (pyrazole ring) | ~1.33 Å | |

| Bond Angles | Pyrazole-CH₂-C | ~110° |

| CH₂-C≡N | ~179° | |

| Dihedral Angle | C-N-C-C (ring-side chain) | Varies with conformation |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) spectrum. nih.govasrjetsjournal.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or rocking of bonds. derpharmachemica.com

For this compound, key predicted vibrational modes would include:

C≡N stretch: A strong, sharp absorption band characteristic of the nitrile group, typically expected in the 2240–2260 cm⁻¹ region. nist.gov

C-H stretches: Aromatic C-H stretches from the pyrazole ring and aliphatic C-H stretches from the methyl and methylene (B1212753) groups, usually found in the 2900–3100 cm⁻¹ range. derpharmachemica.commdpi.com

Pyrazole Ring Vibrations: A series of complex vibrations involving C=N, C-N, and C=C stretching, as well as ring deformation modes, appearing in the fingerprint region (below 1600 cm⁻¹). derpharmachemica.comjocpr.com

CH₃ and CH₂ deformations: Bending and rocking vibrations for the methyl and methylene groups. derpharmachemica.com

These theoretical predictions are invaluable for interpreting experimental IR spectra. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: Based on typical frequency ranges for functional groups found in related molecules.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyrazole Ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |

| C≡N Stretch | Nitrile | 2240 - 2260 |

| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1600 |

| CH₃ / CH₂ Bend | Methyl / Methylene | 1370 - 1470 |

| N-N Stretch | Pyrazole Ring | 1000 - 1100 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com DFT calculations provide the energies and spatial distributions of these orbitals.

The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept them. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical descriptor of molecular stability and chemical reactivity. aimspress.comnih.gov A small energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO's location can vary depending on the substituents. mdpi.comresearchgate.net

Table 3: Representative Electronic Properties of this compound from DFT Calculations Note: Values are illustrative and depend on the specific DFT functional and basis set used.

| Property | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | E_gap | 4.5 to 6.5 |

DFT can be used to model chemical reactions involving this compound. By calculating the optimized geometries and energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of key thermodynamic quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea). asrjetsjournal.org Such calculations are instrumental in elucidating reaction mechanisms, predicting the feasibility of a reaction, and understanding the factors that control reaction rates and product distributions. asrjetsjournal.org For instance, DFT could be used to study the mechanism of synthesis of the title compound or its subsequent reactions.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT is excellent for static properties, MD provides insights into the dynamic behavior and conformational flexibility of this compound in various environments, such as in a solvent like water or methanol. researchgate.netresearchgate.net

In an MD simulation, atoms are treated as classical particles, and their motions are governed by Newton's laws of motion, with forces calculated using a molecular mechanics force field. The simulation generates a trajectory that describes how the positions and velocities of the atoms evolve. Analysis of this trajectory can reveal:

Conformational Preferences: The most frequently adopted shapes and orientations of the molecule in solution.

Solvation Effects: How solvent molecules arrange around the solute and influence its structure and dynamics. researchgate.net

Intramolecular Interactions: The stability and dynamics of non-covalent interactions within the molecule.

For pyrazole-containing compounds, MD simulations have been used to explore binding modes with biological targets and to understand their stability in complex environments. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. ej-chem.orgej-chem.org

In a QSAR/QSPR study involving this compound, it would be treated as one member of a larger set of related pyrazole derivatives. For each molecule in the set, a variety of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties, many of which can be derived from DFT calculations (e.g., HOMO-LUMO gap, dipole moment, molecular surface area). nih.govnih.gov

A mathematical model is then developed to find a statistical relationship between these descriptors and an experimentally measured activity (like enzyme inhibition for QSAR) or property (like boiling point for QSPR). ej-chem.orgnih.gov These models, once validated, can be used to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.gov QSAR studies on various pyrazole derivatives have successfully identified key structural features that influence their biological activities. nih.govresearchgate.net

In Silico Approaches to Ligand-Target Interactions

Computational methods, including molecular docking and molecular dynamics simulations, are pivotal in modern drug discovery for predicting the binding affinities and interaction patterns between a ligand and its biological target. These in silico techniques provide valuable insights at a molecular level, guiding the synthesis and optimization of new therapeutic agents.

A comprehensive search of scientific literature and chemical databases was conducted to identify studies detailing the in silico ligand-target interactions of the specific compound This compound . This search focused on computational chemistry and theoretical modeling studies, such as molecular docking simulations, that could elucidate the binding modes, predict target proteins, and quantify the interaction energies of this particular molecule.

Despite a thorough investigation, no specific research articles or publicly available data detailing the in silico approaches to ligand-target interactions for This compound were identified. While the broader class of pyrazole-containing molecules is the subject of extensive computational research, with many derivatives being evaluated for their potential as inhibitors of various enzymes and receptors, studies focusing explicitly on the acetonitrile derivative with a 4-methyl-pyrazole moiety are not present in the available literature. nih.govnih.govresearchgate.netuomustansiriyah.edu.iqijfmr.comnih.govijpbs.com

The absence of such specific data precludes a detailed discussion and the generation of data tables on the binding affinity, interacting amino acid residues, or predicted biological targets for This compound . The scientific community has explored the computational modeling of numerous other pyrazole and pyrazoline derivatives, often demonstrating their potential to interact with targets such as protein kinases, cyclooxygenase (COX) enzymes, and various receptors. nih.govuomustansiriyah.edu.iqnih.gov However, these findings are specific to the particular derivatives studied, which possess different substitution patterns and electronic properties, and therefore cannot be extrapolated to This compound .

Further computational research would be necessary to predict the potential biological targets and understand the specific ligand-target interactions of This compound . Such studies would involve docking this specific ligand into the binding sites of various known drug targets to calculate binding energies and analyze potential intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Applications in Medicinal Chemistry and Biological Sciences

Pyrazole (B372694) Derivatives as Pharmacological Scaffolds

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a privileged scaffold in medicinal chemistry. nih.govnih.gov Its derivatives are pharmacologically significant, possessing a wide spectrum of biological activities. globalresearchonline.net The versatility of the pyrazole ring has attracted considerable attention from researchers, leading to its incorporation into a diverse array of therapeutic agents. nih.govnih.gov Marketed drugs containing this moiety, such as the anti-inflammatory agent celecoxib (B62257), the antipsychotic CDPPB, and the anti-obesity drug rimonabant, underscore the pharmacological potential of this heterocyclic system. nih.gov The broad utility of pyrazole derivatives spans numerous therapeutic categories, including antineoplastic, anti-inflammatory, antimicrobial, enzyme inhibitory, and antiparasitic agents. nih.govglobalresearchonline.net

Antineoplastic and Antitumor Activities

Pyrazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic and antiproliferative effects against various cancer cell lines. nih.govresearchgate.net The structural framework of pyrazole serves as a valuable template for the design of novel compounds with antitumor properties. nih.gov

Research has shown that certain pyrazole compounds exhibit cytotoxicity against pancreatic, breast, and cervical cancer cell lines. nih.gov For example, in a study evaluating a series of synthesized pyrazole compounds, one derivative, L2 (3,5-diphenyl-1H-pyrazole), showed a promising cytotoxic effect against the CFPAC-1 pancreatic cancer cell line with a half-maximal inhibitory concentration (IC50) value of 61.7 ± 4.9 μM. nih.gov While not as potent as the standard drugs gemcitabine (B846) and cisplatin (B142131) in the tested cell lines, the activity of compounds like L2 highlights the potential of the pyrazole scaffold in oncology. nih.gov

Another novel pyrazole derivative, PCW-1001, has been shown to exert antitumor activities in breast cancer models both in vitro and in vivo. frontiersin.org This compound was found to induce apoptosis in several breast cancer cell lines and also acted as a radiosensitizer, enhancing the efficacy of radiation treatment by modulating genes involved in the DNA damage response. frontiersin.org Furthermore, pyrazole-based compounds have been investigated for their antiproliferative activity against various human cancer cell lines, including non-small cell lung cancer (A549), prostate cancer (PC-3), and promyelocytic leukemia (HL-60), with some derivatives showing potent activity. irjmets.com

Antitumor Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 μM | nih.gov |

| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | 81.48 ± 0.89 μM | nih.gov |

| Compound 19 ( nih.govnih.govglobalresearchonline.nettriazolo[1,5-a]pyrimidine derivative) | Bel-7402 (Liver) | 12.3 μM | mdpi.com |

| Compound 19 ( nih.govnih.govglobalresearchonline.nettriazolo[1,5-a]pyrimidine derivative) | HT-1080 (Fibrosarcoma) | 6.1 μM | mdpi.com |

Anti-inflammatory and Analgesic Properties

Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound Class/Example | Activity/Target | Key Finding | Reference |

|---|---|---|---|

| Pyrazoline derivatives | Lipoxygenase Inhibition | Compound 2g was the most potent lipoxygenase inhibitor (IC50 = 80 µM). | nih.gov |

| {4-[2-(5-Methyl-2-phenyl-2Hpyrazol-3-yloxy)]-benzylidine}-aryl-amine | Anti-inflammatory (in vivo) | Comparable activity to Nimesulide. | humanjournals.com |

| N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide | Chemotaxis Inhibition | Inhibited Fmlp-Ome and IL8-induced chemotaxis with IC50 values of 3.8 and 1.2 nM, respectively. | globalresearchonline.net |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The pyrazole nucleus is a key component in the synthesis of compounds with a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties. nih.govmdpi.com Research has demonstrated the efficacy of various pyrazole derivatives against a range of pathogenic microorganisms. nih.gov

In terms of antibacterial action, pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, one study synthesized a series of pyrazole derivatives where compound 3 was found to be highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug ciprofloxacin (B1669076) (MIC: 0.5 μg/mL). nih.gov In the same study, compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov

Antifungal properties are also a hallmark of this class of compounds. nih.gov A series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were evaluated for their antimicrobial activities, with one compound emerging as a potent agent. nih.gov In another study, compound 2, a pyrazole derivative, demonstrated high antifungal activity against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov

Furthermore, pyrazole derivatives have been explored for their antiviral potential. Notably, a class of 1,5-diphenylpyrazole compounds were identified as HIV-1 nonnucleoside reverse transcriptase inhibitors. globalresearchonline.net Specifically, the compound 2-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)acetonitrile showed good activity against wild-type and delaviridine-resistant P236L reverse transcriptase. globalresearchonline.net

Antimicrobial Activity of Selected Pyrazole Derivatives (MIC in μg/mL)

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 3 | Escherichia coli (Gram-negative) | 0.25 | nih.gov |

| Compound 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | nih.gov |

| Compound 2 | Aspergillus niger (Fungus) | 1 | nih.gov |

| Compound 210 | MRSA, PRSA, VRE (Bacteria) | 1–2 | mdpi.com |

Enzyme Inhibition and Modulatory Effects (e.g., Carbonic Anhydrase, Cyclooxygenases, IDO, Janus Kinases)

Cyclooxygenases (COX): As previously noted, the anti-inflammatory properties of many pyrazole derivatives are attributed to their inhibition of COX enzymes. rjpbr.com Marketed drugs like Celecoxib are selective COX-2 inhibitors, which provides a targeted anti-inflammatory response with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. jst.go.jp

Carbonic Anhydrases (CAs): Pyrazole derivatives have also been identified as effective inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. A study on novel sulfonamide-bearing pyrazolone (B3327878) derivatives demonstrated potent inhibitory activity. researchgate.net For example, compound 2d from this study emerged as the most potent inhibitor against hCA I, with a remarkable inhibitory constant (KI) value of 18.03 ± 2.86 nM. researchgate.net These derivatives showed superior efficacy compared to the reference compound acetazolamide (B1664987) (AAZ). researchgate.net

Other Enzymes: The inhibitory action of pyrazoles extends to other enzymes as well. Certain pyrazoline derivatives have been found to be strong inhibitors of lipoxygenase, another enzyme involved in the inflammatory cascade. nih.gov Additionally, pyrazole-based compounds have been synthesized as inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), presenting a potential new class of antibiotics. nih.gov The versatility of the pyrazole scaffold allows for its application in targeting a wide array of enzymes involved in different disease pathologies.

Enzyme Inhibition by Selected Pyrazole Derivatives

| Compound Class/Example | Enzyme Target | Inhibitory Activity (KI / IC50) | Reference |

|---|---|---|---|

| Sulfonamide-bearing pyrazolones (Compd. 2d) | Carbonic Anhydrase I (hCA I) | KI: 18.03 ± 2.86 nM | researchgate.net |

| Sulfonamide-bearing pyrazolones | Acetylcholinesterase (AChE) | KI: 7.45 ± 0.98–16.04 ± 1.60 nM | researchgate.net |

| Pyrazoline derivatives (Compd. 2g) | Lipoxygenase | IC50: 80 µM | nih.gov |

Antiparasitic and Antileishmanial Activities

The pyrazole and its reduced form, pyrazoline, are privileged scaffolds in medicinal chemistry for the development of agents against parasitic diseases. nih.gov Various studies have reported the significant antiparasitic potential of pyrazole derivatives against a range of protozoa and helminths. globalresearchonline.netnih.gov

In the treatment of schistosomiasis, a parasitic disease caused by Schistosoma flatworms, pyrazoline derivatives have emerged as promising candidates. nih.gov A study evaluating a series of 17 pyrazolines against adult Schistosoma mansoni worms found that six compounds showed significant antiparasitic activity. nih.gov The most active compound, pyrazoline 22, displayed a 50% effective concentration (EC50) value of 6.2 μM. nih.gov

Pyrazole derivatives have also been extensively investigated for their antileishmanial activity. globalresearchonline.netmdpi.com One study reported a series of 1H-pyrazole derivatives tested against Leishmania aethiopica, with the compound (E)-3-(3-phenyl-1-p-tolyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one showing the highest activity with an IC50 of 0.08 µg/mL. globalresearchonline.net Another series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives also showed an active profile against Leishmania infantum and Leishmania amazonensis, with some compounds demonstrating activity similar to the standard drug pentamidine (B1679287) but with lower cytotoxicity. mdpi.com Furthermore, activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, has also been documented for certain pyrazole-3,5-dicarboxylates. globalresearchonline.net

Antiparasitic Activity of Selected Pyrazole Derivatives

| Compound | Parasite | Activity (EC50 / IC50) | Reference |

|---|---|---|---|

| Pyrazoline 22 | Schistosoma mansoni | EC50: 6.2 μM | nih.gov |

| (E)-3-(3-phenyl-1-p-tolyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one | Leishmania aethiopica | IC50: 0.08 µg/mL | globalresearchonline.net |

| Diethyl-1H-pyrazole-3,5-dicarboxylate | Trypanosoma cruzi | High efficiency | globalresearchonline.net |

Other Therapeutic Potentials (e.g., Antidiabetic, Neuroprotective, Anticonvulsant)

Beyond the aforementioned activities, the versatile pyrazole scaffold has been explored for a wide range of other therapeutic applications, demonstrating its broad pharmacological importance. nih.govnih.gov These include potentials in managing metabolic disorders, neurological conditions, and seizure disorders. globalresearchonline.netresearchgate.net

Neuroprotective and Neurocognitive Effects: Pyrazole derivatives are being investigated for their potential in treating neurocognitive disorders. A recent study focused on the design of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines as promising positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a key target for such conditions. nih.gov Additionally, pyrazolone structures related to the drug Edaravone are considered promising scaffolds for designing agents with antioxidant properties that could be beneficial in treating diseases involving oxidative stress, such as Alzheimer's disease. mdpi.com

Anticonvulsant Activity: The pyrazole ring is a structural component in compounds that have been evaluated for anticonvulsant properties, indicating a potential role in the treatment of epilepsy and other seizure-related conditions. nih.govnih.gov

Antidiabetic Activity: The potential of pyrazole derivatives in managing diabetes has also been reported. globalresearchonline.netresearchgate.net Their ability to be chemically modified allows for the development of compounds that could interact with targets relevant to diabetes treatment.

The diverse biological activities of pyrazole derivatives, including anxiolytic, antidepressant, and antipsychotic-like effects, further highlight the immense therapeutic potential of this heterocyclic core in drug discovery. researchgate.net

Structure-Activity Relationship (SAR) Studies of Pyrazolylacetonitrile Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrazolylacetonitrile derivatives, these studies have been instrumental in identifying key structural features that govern their efficacy, particularly as kinase inhibitors in anticancer research. nih.govnih.gov

Systematic modifications of the pyrazole ring and associated functionalities have revealed critical insights. For instance, in a series of pyrazolyl benzimidazole (B57391) compounds designed as Aurora kinase inhibitors, the substituent on a linked morpholino ring was found to be crucial for activity. nih.gov Replacing the morpholino group with hydrogen, diethylamino, or piperidine (B6355638) moieties led to a decrease in inhibitory potency, highlighting the favorability of the morpholino ring for biological activity. nih.gov

Similarly, studies on pyrazole derivatives targeting cyclin-dependent kinases (CDKs) have shown that the nature of substituents on attached phenyl rings significantly impacts antiproliferative activity. nih.gov Derivatives featuring monohalogen substitutions, such as fluoro or chloro groups, demonstrated higher potency compared to those with methoxy (B1213986) groups, indicating that electron-withdrawing groups can enhance bioactivity. nih.govnih.gov In one study, a series of 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives were synthesized, with compound 10b showing a potent inhibitory concentration (IC50) of 25 nM against CDK2. nih.gov

Further SAR exploration on 3,5-disubstituted pyrazoles targeting meprin α revealed that while a 3,5-diphenyl substitution provided a strong baseline activity, the introduction of other residues like methyl or benzyl (B1604629) groups at one of the phenyl positions decreased inhibitory action. nih.gov Interestingly, a cyclopentyl moiety maintained a similar level of potency to the diphenyl parent compound. nih.gov These findings underscore the precise structural requirements for optimal interaction with biological targets and guide the rational design of more potent derivatives. nih.govnih.gov

Development of Lead Compounds for Drug Discovery

The pyrazole scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity, making it an excellent starting point for developing new drugs. tandfonline.comnih.gov Pyrazolylacetonitrile derivatives serve as versatile lead compounds for creating potent and selective therapeutic agents, particularly in the field of oncology. nih.govdntb.gov.ua

The process often begins with the identification of a hit compound from a screening library, which is then optimized to improve its potency and drug-like properties. For example, a pyrazole derivative was identified as an inhibitor of Apoptosis signal-regulating kinase 1 (ASK1), a target for neurodegenerative diseases. nih.gov This initial lead compound, with an IC50 of 607 nM, was structurally modified to yield a macrocyclic derivative with a significantly improved cellular IC50 of 95 nM, demonstrating a successful lead optimization effort. nih.gov

In the development of anticancer agents, pyrazole-based compounds have been identified as promising leads for inhibiting various protein kinases. mdpi.commdpi.com For instance, a series of pyrazole carbaldehyde derivatives were synthesized and evaluated as potential PI3 kinase inhibitors. nih.gov Among them, one compound exhibited potent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM, which was superior to the standard drug doxorubicin (B1662922) (IC50 of 0.95 μM). This compound was identified as a promising lead candidate for further development. nih.gov

Similarly, the optimization of a series of pyrazole compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment led to a derivative with exceptional potency (EC50 = 0.2 nM) against wild-type HIV-1. nih.gov The development of pyrazole derivatives as potent measles virus inhibitors also showcases the scaffold's potential, where optimization for both potency and aqueous solubility resulted in a lead compound with an EC50 of 60 nM. nih.gov These examples highlight the successful application of the pyrazole scaffold in generating lead compounds that, through iterative design and synthesis, can be developed into highly effective drug candidates. nih.govnih.gov

Interaction Studies with Biological Targets (Enzymes, Receptors)

Understanding the specific interactions between a drug candidate and its biological target at the molecular level is crucial for rational drug design. Molecular docking and other computational studies have been extensively used to elucidate how pyrazolylacetonitrile derivatives bind to the active sites of enzymes and receptors. biointerfaceresearch.comnih.govresearchgate.net These studies reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the drug-target complex. nih.gov

Docking studies performed on a series of pyrazole derivatives with several protein kinase targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-dependent kinase 2 (CDK2), have shown that these compounds are potential inhibitors. nih.gov The results indicated that the derivatives fit well within the binding pockets of these proteins, forming stable interactions. nih.gov For example, specific derivatives showed minimum binding energies of -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2, suggesting strong binding affinities. nih.gov

In the context of Janus Kinase (JAK) inhibitors, the pyrazole-containing drug Ruxolitinib binds to the active state (DFG-in) of the JAK1 enzyme. mdpi.com The binding is facilitated by the shape complementarity between the compound and the ATP-binding pocket of the kinase. mdpi.com Similarly, molecular docking of novel pyrazoline-based compounds with EGFR, VEGFR-2, and BRAF V600E showed promising binding patterns, helping to rationalize their observed anticancer activity. researchgate.net